molecular formula C4H5ClN6O2 B8577526 5-Chloro-6-hydrazinyl-3-nitropyrazin-2-amine CAS No. 87591-70-6

5-Chloro-6-hydrazinyl-3-nitropyrazin-2-amine

Cat. No. B8577526
Key on ui cas rn: 87591-70-6
M. Wt: 204.57 g/mol
InChI Key: VPHMCQBSFFVPTI-UHFFFAOYSA-N
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Patent
US04438266

Procedure details

To 300 ml of ethanol was added 7.4 g (0.22 mole) of a 95% hydrazine solution. This solution was cooled to 10° and with stirring 20.9 g (0.1 mole) of 5,6-dichloro-3-nitropyrazinamine (l) was added portionwise. A dark precipitate formed immediately and the suspension was stirred for 1 hour at room temperature. The mixture was filtered and the resulting solid washed with ethanol, water, ethyl acetate, ethanol and air dried to afford 18.0 g (88%) of the desired hydrazine as a brown solid, m.p. 220°; ms:m/e 205. This solid was treated with acetone to form the isopropylidene derivative, m.p. 245°-246° (dec.).
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[Cl:3][C:4]1[N:5]=[C:6]([N+:12]([O-:14])=[O:13])[C:7]([NH2:11])=[N:8][C:9]=1Cl>C(O)C>[Cl:3][C:4]1[N:5]=[C:6]([N+:12]([O-:14])=[O:13])[C:7]([NH2:11])=[N:8][C:9]=1[NH:1][NH2:2]

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
ClC=1N=C(C(=NC1Cl)N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to 10°
ADDITION
Type
ADDITION
Details
was added portionwise
CUSTOM
Type
CUSTOM
Details
A dark precipitate formed immediately
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the resulting solid washed with ethanol, water, ethyl acetate, ethanol and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=C(C(=NC1NN)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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